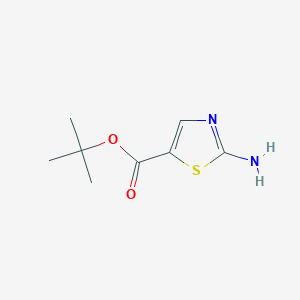

tert-Butyl 2-aminothiazole-5-carboxylate

Description

Contextualization within the Field of Thiazole (B1198619) Heterocyclic Chemistry

Thiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom within the ring. wjrr.orgglobalresearchonline.nettandfonline.com This structural motif is of profound importance in chemistry and biology, forming the core of numerous natural products, including Vitamin B1 (Thiamine). neliti.com The thiazole ring is considered an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity—due to its ability to engage in various biological interactions. globalresearchonline.netjetir.org

The 2-aminothiazole (B372263) scaffold, in particular, is a privileged structure in drug discovery. excli.de Derivatives of 2-aminothiazole have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov This broad range of activities has made the 2-aminothiazole nucleus a focal point for intensive research and development in medicinal chemistry. The presence of the amino group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of large libraries of compounds for biological screening.

Importance as a Versatile Building Block in Advanced Organic Synthesis

tert-Butyl 2-aminothiazole-5-carboxylate is a prime example of a versatile building block in organic synthesis. Its utility stems from the strategic placement of three key functional groups: the 2-amino group, the 5-carboxylate group, and the tert-butyl ester.

The 2-amino group is nucleophilic and can readily undergo a variety of reactions, such as acylation, alkylation, and condensation, to introduce diverse substituents. mdpi.com

The 5-carboxylate group allows for the formation of amides, a common linkage in pharmaceutical compounds, through coupling reactions with various amines. mdpi.comnih.gov

The tert-butyl ester serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid for further transformations.

This combination of reactive sites makes the molecule an ideal starting material for constructing more complex molecular architectures. A notable application is its role as a key intermediate in the synthesis of kinase inhibitors, including the potent anti-cancer drug Dasatinib. nih.govresearchgate.net The ability to selectively modify different parts of the molecule allows chemists to fine-tune the properties of the final product, which is a crucial aspect of modern drug design.

Overview of Principal Research Areas Pertaining to the Compound

Research involving this compound and its derivatives is predominantly concentrated in the field of medicinal chemistry and drug discovery. The primary focus has been on the development of novel therapeutic agents, driven by the proven biological activity of the 2-aminothiazole core.

Key research areas include:

Anticancer Drug Development : A significant body of research utilizes this compound as a scaffold for creating potent anticancer agents. nih.govnih.gov Many 2-aminothiazole derivatives have been synthesized and evaluated for their ability to inhibit various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. mdpi.com For instance, derivatives have been designed as inhibitors of Aurora kinases, which play a key role in mitosis. nih.gov

Kinase Inhibitors : Beyond cancer, the 2-aminothiazole structure is a valuable template for designing inhibitors for a wide range of kinases. Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design.

Development of Synthetic Methodologies : The importance of this compound has also spurred research into more efficient and scalable synthetic routes for its preparation and the preparation of its derivatives. semanticscholar.org New methods for forming the thiazole ring or for coupling substituents are continuously being explored to facilitate the rapid synthesis of compound libraries for high-throughput screening. semanticscholar.orggoogle.com

Below is a table summarizing the key properties of this compound and related chemical structures.

| Property | This compound | Methyl 2-aminothiazole-5-carboxylate | Ethyl 2-aminothiazole-5-carboxylate | 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic Acid |

| IUPAC Name | This compound | Methyl 2-aminothiazole-5-carboxylate | Ethyl 2-aminothiazole-5-carboxylate | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid |

| CAS Number | N/A | 6633-61-0 chemsrc.com | 32955-21-8 chemimpex.com | 302964-02-9 sigmaaldrich.com |

| Molecular Formula | C9H14N2O2S | C5H6N2O2S | C6H8N2O2S chemimpex.com | C9H12N2O4S sigmaaldrich.com |

| Molecular Weight | 214.28 g/mol | 158.18 g/mol | 172.21 g/mol chemimpex.com | 244.27 g/mol sigmaaldrich.com |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

tert-butyl 2-amino-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10) |

InChI Key |

ZZPQHXKKVGNQIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Aminothiazole 5 Carboxylate and Analogous 2 Aminothiazole 5 Carboxylates

Established Synthetic Pathways to the 2-aminothiazole-5-carboxylate Core

The construction of the fundamental 2-aminothiazole-5-carboxylate ring system is primarily achieved through well-established cyclization reactions. These methods typically involve the formation of the thiazole (B1198619) ring from acyclic precursors.

Cyclocondensation Reactions Involving Thiourea (B124793) and α-Halogenated Ester Precursors

A cornerstone of 2-aminothiazole (B372263) synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. For the preparation of 2-aminothiazole-5-carboxylates, this typically entails the cyclocondensation of thiourea with an appropriate α-halogenated β-ketoester or a related derivative. researchgate.net

This reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-aminothiazole ring. The reaction conditions can be varied, with different solvents and bases being employed to optimize the yield and purity of the product. One-pot procedures have been developed where the α-halogenation of a β-keto ester is performed in situ followed by the addition of thiourea. organic-chemistry.org For instance, the reaction of β-keto esters with N-bromosuccinimide (NBS) generates the α-bromo intermediate, which then readily cyclizes with thiourea. organic-chemistry.org

| Reactant 1 | Reactant 2 | Halogenating Agent | Key Features | Reference |

| β-Keto ester | Thiourea | N-Bromosuccinimide (NBS) | One-pot synthesis, in situ α-bromination. | organic-chemistry.org |

| α-Halo ketone | Thiourea | - | Classic Hantzsch synthesis. | researchgate.net |

| Acetophenone | Thiourea | Iodine | Synthesis of 4,5-substituted-2-aminothiazoles. | mdpi.com |

| 2-Acetylpyridine | Thiourea | Bromine | Synthesis of 2-amino-4-(2-pyridyl) thiazole. | nih.gov |

Alternative Routes via α-Bromination of β-Ethoxyacrylate Derivatives

An efficient alternative for the synthesis of 2-aminothiazole-5-carboxylates involves the use of β-ethoxyacrylate derivatives. semanticscholar.orgsci-hub.ru This method circumvents the need for potentially unstable α-formyl-α-haloacetates. The process begins with the electrophilic α-bromination of a β-ethoxyacrylate, such as ethyl β-ethoxyacrylate, using a brominating agent like N-bromosuccinimide (NBS). This reaction forms an α-bromo-α-formylacetate hemiacetal intermediate. semanticscholar.orgsci-hub.ru

Targeted Synthesis of tert-Butyl 2-aminothiazole-5-carboxylate

The synthesis of the specific tert-butyl ester derivative can be achieved through direct synthetic approaches or by esterification of the corresponding carboxylic acid.

Direct Synthesis Approaches

Direct synthesis of this compound can be envisioned by adapting the established cyclocondensation reactions. This would involve utilizing a tert-butyl α-halogenated ester precursor in the reaction with thiourea. For example, the reaction of a tert-butyl equivalent of an α-bromo-β-ketoester with thiourea would directly yield the target compound. However, the stability and accessibility of such tert-butyl ester precursors can be a limiting factor.

Esterification Strategies from 2-aminothiazole-5-carboxylic Acid Precursors

A more common and often more practical approach is the esterification of 2-aminothiazole-5-carboxylic acid. This method involves first synthesizing the carboxylic acid, which can be prepared by the hydrolysis of the corresponding ethyl or methyl ester. The subsequent esterification with tert-butyl alcohol presents a challenge due to the steric hindrance of the tert-butyl group.

Standard Fischer esterification conditions (acid catalysis with an excess of tert-butyl alcohol) are generally not effective. Instead, methods that activate the carboxylic acid are employed. One such strategy involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). Another approach involves the in situ formation of benzotriazole (B28993) esters from the carboxylic acid, which then efficiently react with tert-butyl alcohol. researchgate.net

Strategic Use of Protecting Groups in 2-aminothiazole-5-carboxylate Synthesis

The 2-amino group of the thiazole ring is nucleophilic and can interfere with subsequent reactions, such as those involving the carboxylic acid or ester functionality. Therefore, the use of protecting groups is a common strategy in the multi-step synthesis of more complex molecules derived from 2-aminothiazole-5-carboxylates.

The most frequently employed protecting group for the 2-amino function is the tert-butoxycarbonyl (Boc) group. semanticscholar.org The Boc group is readily introduced by reacting the 2-aminothiazole ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govresearchgate.netnih.gov This protection renders the amino group unreactive towards many reagents and can be cleanly removed under acidic conditions. For example, N-Boc protection of ethyl 2-aminothiazole-5-carboxylate allows for subsequent hydrolysis of the ester to the carboxylic acid, which can then be coupled with anilines to form amides without interference from the 2-amino group. semanticscholar.org

| Protecting Group | Reagent for Introduction | Conditions for Removal | Key Features | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to many reaction conditions, easily removed. | semanticscholar.orgnih.govresearchgate.netnih.gov |

The strategic application of protecting groups is essential for the successful synthesis of complex derivatives of 2-aminothiazole-5-carboxylates, enabling selective transformations at different positions of the molecule.

Methodologies for N-Protection, Emphasizing tert-Butoxycarbonylation (Boc)

The tert-butoxycarbonylation of 2-aminothiazole-5-carboxylates is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common procedure for the analogous ethyl ester involves dissolving ethyl 2-aminothiazole-5-carboxylate in a solvent such as 1,4-dioxane (B91453), followed by the addition of triethylamine (B128534) (Et₃N) as a base and Boc₂O. The reaction proceeds at room temperature to afford the N-Boc protected product in good yield. A similar methodology has been successfully applied to the corresponding methyl ester, indicating its general applicability to various alkyl 2-aminothiazole-5-carboxylates.

The choice of solvent and base can be critical for the efficiency of the reaction. While aprotic solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF) are commonly used, the reaction can also be performed in other solvent systems. The use of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is crucial to prevent competition with the amino group of the thiazole.

| Starting Material | Reagents | Solvent | Base | Product |

| Ethyl 2-aminothiazole-5-carboxylate | (Boc)₂O | 1,4-Dioxane | Triethylamine | Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate |

| Methyl 2-aminothiazole-5-carboxylate | (Boc)₂O | Not specified | Not specified | Methyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate |

Selective Deprotection Techniques and Considerations

The removal of the Boc protecting group is a critical step in many synthetic sequences. Given that this compound contains two acid-labile groups—the N-Boc group and the tert-butyl ester—selective deprotection of the amino group is a significant challenge. Standard strong acid conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727), would likely cleave both protecting groups.

To achieve selective N-Boc deprotection, milder and more specific methods are required. One reported strategy for the selective deprotection of an N-Boc group in the presence of a tert-butyl ester involves the use of methanesulfonic acid (MeSO₃H) in a mixture of tert-butyl acetate (B1210297) (tBuOAc) and dichloromethane. This method has been shown to be effective for various amino acid and dipeptide substrates. The success of this approach is attributed to the irreversible nature of the N-Boc cleavage, which involves the formation of a protonated amine and the loss of carbon dioxide and isobutylene (B52900), while the cleavage of the tert-butyl ester is a reversible process.

Another promising technique employs trimethylsilyl (B98337) chloride (TMSCl) in a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and DCM. These conditions have been reported to deprotect N-Boc groups almost instantaneously, while the tert-butyl ester remains intact for a significantly longer period, allowing for a window of selectivity.

The development of orthogonal protection strategies is also a valuable approach. This involves using protecting groups that can be removed under different, non-interfering conditions. For instance, if the ester were a benzyl (B1604629) group, the N-Boc group could be selectively removed with acid, while the benzyl ester could be cleaved by hydrogenolysis.

| Deprotection Reagent | Solvent | Key Feature |

| Methanesulfonic acid | tBuOAc/CH₂Cl₂ | Exploits the irreversible nature of N-Boc cleavage. |

| Trimethylsilyl chloride | TFE/CH₂Cl₂ | Offers a kinetic window for selective N-Boc removal. |

Optimization and Scale-Up Considerations in Preparative Chemistry

The efficient and cost-effective production of this compound on a larger scale necessitates careful optimization of reaction conditions and strategies to maximize yield and minimize impurities.

Reaction Condition Optimization (e.g., Solvent Systems, Temperature Regimes, Catalysis)

Solvent Systems: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ alcohols like methanol or ethanol (B145695) chemhelpasap.com, studies have shown that a mixture of ethanol and water can be a more effective, safer, and environmentally friendly solvent system. nih.gov Solvent-free conditions have also been explored and have been shown to enhance reaction rates and yields in some cases. researchgate.netscispace.com

Temperature Regimes: The Hantzsch synthesis is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. nih.gov Microwave irradiation has emerged as a powerful tool to accelerate this reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.gov

Catalysis: While the Hantzsch synthesis can proceed without a catalyst, the use of catalysts can improve efficiency. Both homogeneous and heterogeneous catalysts have been investigated. For instance, triethylamine (NEt₃) has been used as a simple and mild catalyst in ethanol. researchgate.net Heterogeneous catalysts, such as silica-supported tungstosilicic acid, offer the advantage of easy recovery and reusability, making them attractive for large-scale production. nih.gov

Strategies for Minimizing Side Reactions and Enhancing Reaction Yields

One common side reaction in the Hantzsch synthesis is the formation of byproducts due to the reactivity of the starting materials and intermediates. Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is essential. For instance, using a slight excess of the thiourea component is a common practice to ensure complete conversion of the α-haloketone. chemhelpasap.com

Purification of the final product is also a critical step for obtaining high-purity material. Recrystallization from appropriate solvent systems, such as mixtures of THF, hexane, methanol, and water, is a common method for purifying 2-aminothiazole-5-carboxylic acid derivatives. google.com

Chemical Reactivity and Transformation Studies of Tert Butyl 2 Aminothiazole 5 Carboxylate

Reactions Involving the 2-Amino Functionality

The 2-amino group on the thiazole (B1198619) ring is nucleophilic and readily participates in a variety of chemical reactions. This reactivity is central to its use in constructing diverse molecular architectures.

Nucleophilic Acylation and Amidation Reactions

The primary amine at the C2 position of the thiazole ring is a potent nucleophile, readily undergoing acylation and amidation reactions. This transformation is fundamental for attaching various side chains and building more complex molecular scaffolds. A common strategy involves the coupling of the 2-amino group with carboxylic acids or their activated derivatives, such as acyl chlorides. nih.govmdpi.com

One of the most frequent acylation reactions is the protection of the amino group, often with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting tert-butyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). nih.govresearchgate.net This protective step is crucial in multi-step syntheses to prevent the amino group from participating in undesired side reactions. semanticscholar.org Once protected, the ester can be hydrolyzed, and the resulting carboxylic acid can be coupled with other amines to form amides. semanticscholar.orggoogle.com

Direct amidation is also widely employed. Using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the 2-amino group can be coupled with a wide array of carboxylic acids to form the corresponding amides. mdpi.comnih.gov This method is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents | Product Type |

|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate | N-Boc Protection (Acylation) | DMAP, THF | N-Boc protected aminothiazole |

| This compound | Benzoic Acid Derivative | Amidation | HATU, EDC, HOBt | N-Acyl aminothiazole |

| This compound | Acyl Chloride | Acylation | Pyridine or other base | N-Acyl aminothiazole |

Derivatization Pathways for Diversification and Functional Group Introduction

The reactivity of the 2-amino group provides numerous pathways for molecular diversification and the introduction of new functional groups. Beyond simple amidation, the amine can react with other electrophiles to generate a broad spectrum of derivatives. researchgate.net These derivatization strategies are critical for fine-tuning the biological and physical properties of the resulting molecules.

These derivatization pathways allow chemists to systematically explore the chemical space around the 2-aminothiazole (B372263) core, leading to the discovery of molecules with optimized properties for various applications.

| Electrophile | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|

| Carboxylic Acid / Acyl Chloride | Amide | N-Acyl aminothiazoles |

| Isocyanate | Urea (B33335) | N-Carbamoyl aminothiazoles |

| Isothiocyanate | Thiourea (B124793) | N-Thiocarbamoyl aminothiazoles |

| Chloroacetyl chloride | α-Chloroacetamide | Reactive intermediates for further substitution |

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the 2-aminothiazole core, as a vast number of aldehydes and ketones are commercially available. nih.gov The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. researchgate.net These imine derivatives are not only stable compounds in their own right but also serve as intermediates for the synthesis of other heterocyclic systems. nih.gov The C=N bond can be subsequently reduced to form a secondary amine, providing further opportunities for diversification. The synthesis of Schiff bases from 2-aminothiazole precursors is a well-established route to compounds with significant therapeutic potential, including antimicrobial and anticancer agents. nih.govresearchgate.net

| Amine Substrate | Carbonyl Substrate | Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Acid catalyst (e.g., acetic acid), removal of water | Schiff Base (Imine) |

Reactions Involving the Ester Moiety

The tert-butyl ester at the C5 position serves as a protecting group for the carboxylic acid functionality. Its selective removal or transformation is a key step in many synthetic routes, allowing for subsequent modifications at this position.

Hydrolysis to the Corresponding Thiazole-5-carboxylic Acid

The tert-butyl ester is prized for its stability under basic and mildly acidic conditions, but it can be readily cleaved under strong acidic conditions to reveal the parent carboxylic acid. thieme.de This deprotection is a critical step that unmasks the carboxylate for further reactions, such as amide bond formation. nih.gov

The most common method for hydrolyzing a tert-butyl ester is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.netrsc.org The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) gas. acsgcipr.orgstackexchange.com This process is highly efficient and typically proceeds at room temperature. researchgate.netrsc.org Other acidic conditions, such as using zinc bromide (ZnBr₂) in DCM, have also been developed for selective tert-butyl ester cleavage, sometimes in the presence of other acid-labile groups. researchgate.net

| Starting Material | Key Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2-Aminothiazole-5-carboxylic acid |

| This compound | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-Aminothiazole-5-carboxylic acid |

Transesterification Reactions for Ester Group Manipulation

Transesterification is a process where the tert-butyl group of the ester is exchanged for another alkyl group from an alcohol. This reaction allows for the manipulation of the ester moiety without having to hydrolyze it to the carboxylic acid and then re-esterify. While transesterification of sterically hindered tert-butyl esters can be challenging, specific methods have been developed to achieve this transformation. thieme-connect.com

One approach involves converting the tert-butyl ester into a more reactive intermediate, such as an acid chloride, in situ. For example, treatment with reagents like thionyl chloride or α,α-dichlorodiphenylmethane with a catalyst can generate the acid chloride, which then readily reacts with various alcohols to form the corresponding new esters. organic-chemistry.org Additionally, certain catalysts, including some lanthanum(III) complexes or potassium tert-butoxide under specific conditions, can directly promote the transesterification of esters with a range of primary, secondary, and even tertiary alcohols. thieme-connect.comresearchgate.net These methods provide a direct route to modify the ester group, which can be useful for altering solubility, reactivity, or for introducing specific labels. thieme-connect.com

| Reaction Type | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| In situ Acid Chloride Formation | SOCl₂ or Ph₂CCl₂/SnCl₂; then R-OH | Thiazole-5-carbonyl chloride | New Thiazole-5-carboxylate Ester (e.g., methyl, ethyl) |

| Direct Catalytic Transesterification | La(III) catalyst or t-BuOK; R-OH | - | New Thiazole-5-carboxylate Ester |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle whose reactivity is significantly influenced by the presence of the amino group at the C2 position and the tert-butyl carboxylate group at the C5 position. The lone pair of electrons on the exocyclic amino group can be delocalized into the ring, increasing its electron density and making it more susceptible to electrophilic attack compared to unsubstituted thiazole.

Electrophilic Aromatic Substitution:

The 2-aminothiazole scaffold is generally activated towards electrophilic aromatic substitution. The substitution pattern is directed by the activating amino group, which typically favors substitution at the C5 position. However, in the case of this compound, this position is already occupied. Consequently, electrophilic attack would be directed to the C4 position, which is the remaining unsubstituted carbon on the ring.

Common electrophilic substitution reactions for activated thiazole rings include nitration and halogenation. For instance, the nitration of 2-acetamidothiazole (B125242) with a mixture of sulfuric and nitric acid yields the 5-nitro derivative. cdnsciencepub.com This highlights the strong directing effect of the C2-amino (or acetamido) group to the C5 position. For this compound, substitution at C4 is plausible but may require forcing conditions due to the deactivating effect of the adjacent carboxylate group.

| Reaction Type | Reagents | Expected Product at C4 | Reference |

| Nitration | HNO₃/H₂SO₄ | tert-Butyl 2-amino-4-nitrothiazole-5-carboxylate | cdnsciencepub.comgoogle.comacs.org |

| Bromination | NBS or Br₂ | tert-Butyl 2-amino-4-bromothiazole-5-carboxylate | lookchem.com |

This table presents plausible electrophilic substitution reactions at the C4 position based on the general reactivity of 2-aminothiazole derivatives.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the thiazole ring of this compound is less common as it lacks a suitable leaving group on the ring. Such reactions typically require the presence of a halogen or other good leaving group at the C2, C4, or C5 positions. pharmaguideline.com

However, the 2-amino group itself can be transformed into a leaving group. Through diazotization with nitrous acid, the amino group can be converted into a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles in reactions analogous to the Sandmeyer reaction. mdpi.com This provides an indirect route to nucleophilic substitution at the C2 position.

| Starting Material | Reagents | Intermediate | Final Product (Example) | Reference |

| This compound | 1. NaNO₂, HCl2. CuCl | tert-Butyl 5-(tert-butoxycarbonyl)thiazole-2-diazonium chloride | tert-Butyl 2-chlorothiazole-5-carboxylate | mdpi.com |

This table illustrates a potential pathway for nucleophilic substitution at the C2 position via a diazonium salt intermediate.

Oxidative Transformations:

The 2-aminothiazole core can undergo oxidative transformations, particularly involving the exocyclic amino group. Electrochemical oxidation of 2-aminothiazole has been shown to proceed via a mechanism involving two electrons and two protons to form an azo compound as the primary product. This suggests that under oxidative conditions, this compound could potentially dimerize to form the corresponding azo derivative. The thiazole ring itself is relatively stable to oxidation, but strong oxidizing agents can lead to ring cleavage.

Reductive Transformations:

The thiazole ring exhibits notable stability towards many reducing agents, including catalytic hydrogenation over platinum. pharmaguideline.com This allows for the selective reduction of other functional groups within a molecule containing a 2-aminothiazole core without affecting the ring.

However, the thiazole ring is susceptible to cleavage under specific reductive conditions. The use of Raney nickel, a strong reducing agent, can lead to reductive desulfurization, resulting in the opening of the thiazole ring. pharmaguideline.com This reaction is a characteristic transformation of sulfur-containing heterocycles and can be a useful synthetic tool for converting thiazoles into acyclic structures. For this compound, this would likely result in the formation of an amino-ester substituted aliphatic chain.

| Reaction Type | Reagents | Outcome | Potential Product | Reference |

| Catalytic Hydrogenation | H₂, Pt | Ring remains intact | No reaction on the ring | pharmaguideline.com |

| Reductive Desulfurization | Raney Ni | Ring cleavage | Acyclic amino-ester derivative | pharmaguideline.com |

This table summarizes the expected outcomes of reductive transformations on the thiazole core.

Multi-Component Reactions Incorporating the Thiazole Scaffold

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The 2-amino group of this compound makes it an ideal component for several well-known MCRs, such as the Ugi and Biginelli reactions.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. wikipedia.org this compound can serve as the amine component in this reaction. This would allow for the rapid generation of a library of complex molecules bearing the thiazole scaffold, with diversity introduced through the variation of the other three components. The reaction proceeds through the formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate. wikipedia.orgnih.govacs.org

Biginelli Reaction:

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea to form a dihydropyrimidinone or dihydropyrimidinethione. wikipedia.org As a heterocyclic amine with a urea-like substructure (N-C-N), 2-aminothiazoles can participate in Biginelli-type condensations. In this context, this compound could react with an aldehyde and a β-dicarbonyl compound to produce fused pyrimido[2,1-b]thiazole derivatives. researchgate.net This provides a convergent approach to complex, fused heterocyclic systems.

| MCR Type | Reactants | Product Class |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, this compound | α-Acylamino Amide Derivatives |

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl Compound, this compound | Fused Pyrimido[2,1-b]thiazole Derivatives |

This table outlines the potential application of this compound in prominent multi-component reactions.

Applications of Tert Butyl 2 Aminothiazole 5 Carboxylate As a Key Synthetic Intermediate

Role in the Construction of Diverse Heterocyclic Systems

The unique arrangement of functional groups in tert-butyl 2-aminothiazole-5-carboxylate makes it an excellent starting material for the construction of various heterocyclic systems, particularly fused-ring structures. The 2-amino group can act as a nucleophile, while the thiazole (B1198619) ring can participate in cyclization reactions, leading to the formation of novel polycyclic compounds.

Research has demonstrated the use of 2-aminothiazole (B372263) derivatives in the synthesis of several fused heterocyclic systems. For example, the reaction of 2-aminothiazoles with α-bromo-ketones can lead to the formation of imidazo[2,1-b]thiazoles. nih.gov In other synthetic schemes, 2-aminothiazole derivatives have been utilized in multicomponent reactions to produce highly substituted pyran and pyrimidine (B1678525) scaffolds. mdpi.com The amino group can also be transformed into other functional groups, which can then participate in cyclization reactions. For instance, conversion of the amino group to a thiocyanate, followed by cyclization, can yield thiazolidinone derivatives. mdpi.com

Furthermore, the reactivity of the thiazole ring itself can be exploited. In one documented synthesis, a 2-aminothiazole derivative containing a chloroacetamide moiety was cyclized to form an imidazo[2,1-b]thiazole (B1210989) structure. nih.gov These examples highlight the role of the 2-aminothiazole core as a versatile platform for the assembly of diverse and complex heterocyclic frameworks. The specific reactivity of this compound allows for controlled, stepwise construction of these systems, making it a valuable tool for synthetic chemists.

Utilization in the Synthesis of Architecturally Complex Organic Scaffolds

Beyond the construction of simple fused rings, this compound and its derivatives are instrumental in the synthesis of architecturally complex organic scaffolds. These scaffolds often feature multiple stereocenters and a high degree of structural rigidity, making them of interest in drug discovery and materials science. The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net

The synthesis of such complex scaffolds often involves a series of reactions that build upon the 2-aminothiazole core. For example, a multi-step synthesis can be designed where the amino group is first acylated, the ester at the 5-position is hydrolyzed to a carboxylic acid, and this acid is then coupled with another molecule to create a larger, more complex structure. nih.gov This step-wise approach allows for the precise installation of various functional groups and the construction of specific molecular architectures.

An example of the construction of a complex, fused heterocyclic system is the organocatalyzed reaction of an N-Boc protected tetramic acid with benzylidenemalononitrile (B1330407) to form a dihydropyrano[2,3-c]pyrrole. researchgate.netmdpi.com While not starting from the exact title compound, this reaction illustrates how related building blocks can be used to generate intricate polycyclic scaffolds. The ability to use the 2-aminothiazole core as a foundation for building these elaborate structures underscores its importance as a key synthetic intermediate.

Contributions to the Development of Precursors for Nitrogen-Containing Heterocycles with Structural Analogy to Pharmaceutical Leads

One of the most significant applications of this compound is in the synthesis of precursors for nitrogen-containing heterocycles that are structurally analogous to known pharmaceutical leads. The 2-aminothiazole scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. audreyli.comacs.orgnih.gov

A prominent example is the use of derivatives of this compound in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). nih.govresearchgate.netsemanticscholar.org In the synthesis of Dasatinib, the 2-aminothiazole core serves as the central scaffold to which other key fragments of the final drug molecule are attached.

Furthermore, the 2-aminothiazole framework has been used to develop inhibitors for a range of other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Aurora kinases. nih.govmdpi.comaudreyli.com The versatility of the 2-aminothiazole scaffold allows for the synthesis of large libraries of related compounds, which can then be screened for biological activity against various targets. This approach has proven to be a successful strategy in the discovery of new drug candidates. nih.gov

The following table provides a summary of research findings on the development of precursors for nitrogen-containing heterocycles with structural analogy to pharmaceutical leads, based on the 2-aminothiazole scaffold.

| Pharmaceutical Lead/Target | Precursor/Synthesized Compound | Research Focus |

| Dasatinib (Bcr-Abl inhibitor) | Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | Intermediate in the synthesis of Dasatinib for CML treatment. nih.govresearchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Aminothiazole-based compounds | Development of CDK2 inhibitors for cancer therapy. audreyli.com |

| Aurora Kinase | 2-Aminophenyl-5-halothiazoles | Synthesis of Aurora kinase inhibitors with potential anticancer activity. nih.govmdpi.com |

| Kinesin HSET (KIFC1) | 2-(3-Benzamidopropanamido)thiazole-5-carboxylates | Development of inhibitors for the kinesin HSET as potential anticancer agents. nih.gov |

| Src Family Kinases | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-thiazole-5-carboxamide | Discovery of pan-Src inhibitors for anti-inflammatory and anticancer applications. nih.gov |

| Mycobacterium tuberculosis | 2-Aminothiazole-4-carboxylate derivatives | Identification of new antitubercular agents targeting mtFabH. plos.org |

Strategic Integration into Multi-Step Organic Synthetic Sequences

The utility of this compound as a key synthetic intermediate is particularly evident in its strategic integration into multi-step organic synthetic sequences. The presence of orthogonal protecting groups—the tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl ester—is a key feature that allows for selective transformations at different parts of the molecule.

For instance, the Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine. nih.gov This free amine can then undergo a range of reactions, such as acylation or coupling with other molecules. Similarly, the tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with amines to form amides.

A clear illustration of this strategic integration is seen in the synthesis of kinase inhibitors. semanticscholar.org A typical synthetic route might involve the following steps:

Starting with a 2-aminothiazole-5-carboxylate ester, the 2-amino group is protected with a Boc group.

The ester is then hydrolyzed to the carboxylic acid.

The carboxylic acid is coupled with a desired amine, often an aniline (B41778) derivative, to form an amide.

The Boc protecting group is removed to reveal the 2-amino group.

Finally, the 2-amino group is reacted with another heterocyclic component to complete the synthesis of the target molecule.

This modular approach allows for the synthesis of a wide variety of analogs for structure-activity relationship (SAR) studies, by simply varying the components used in the coupling steps. semanticscholar.org The strategic use of this compound and its derivatives, with their well-defined points of reactivity, is therefore a cornerstone of modern synthetic and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 Aminothiazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. For tert-butyl 2-aminothiazole-5-carboxylate and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework, confirming the identity and purity of the synthesized compounds.

Proton (¹H) NMR Characterization of Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts, multiplicities, and integration values are crucial for assigning the proton environments.

A characteristic feature in the ¹H NMR spectrum is the singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears in the upfield region around 1.5 ppm. The protons of the amino group (-NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton attached to the thiazole (B1198619) ring (H-4) gives rise to a singlet in the aromatic region, generally observed around 8.0 ppm.

For N-acylated derivatives, additional signals will be present corresponding to the acyl group. For instance, in an N-acetyl derivative, a singlet for the methyl protons of the acetyl group would be observed. The chemical shift of the thiazole ring proton may also be affected by the substitution at the amino group.

Table 1: Representative ¹H NMR Data for tert-Butyl 2-aminothiazole-5-carboxylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.5 | Singlet | 9H |

| NH₂ | Variable (Broad) | Singlet | 2H |

| Thiazole H-4 | ~8.0 | Singlet | 1H |

Carbon (¹³C) NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the ester group is typically observed in the downfield region, around 160-170 ppm. The quaternary carbon of the tert-butyl group and the carbon of the C(CH₃)₃ group appear at characteristic chemical shifts. The carbon atoms of the thiazole ring also have distinct resonances, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Table 2: Representative ¹³C NMR Data for tert-Butyl 2-aminothiazole-5-carboxylate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~28 |

| C (CH₃)₃ | ~81 |

| Thiazole C-5 | ~125 |

| Thiazole C-4 | ~145 |

| C=O (Ester) | ~162 |

| Thiazole C-2 | ~170 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between protons and carbons and for confirming assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. For this compound, an HSQC spectrum would show a correlation between the singlet of the thiazole H-4 proton and the signal of the thiazole C-4 carbon. Similarly, a correlation would be observed between the protons of the tert-butyl group and the corresponding carbon signal.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton couplings within a molecule. While this compound itself has limited scope for COSY correlations due to the presence of many singlet signals, its derivatives with more complex side chains would show informative cross-peaks. For example, in a derivative with an N-propyl group, COSY would show correlations between the CH₂, CH₂, and CH₃ protons of the propyl chain, confirming their connectivity. The structure of complex derivatives can be confirmed by analyzing these correlations.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the experimentally determined exact mass should be in close agreement with the calculated theoretical mass for its molecular formula, C₉H₁₄N₂O₂S, which confirms the identity of the compound. The mass accuracy deviation in HR-MS identification for such compounds typically does not exceed ±5 ppm.

Fragmentation Pattern Analysis through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

For this compound, a common fragmentation pathway involves the loss of the tert-butyl group as a stable carbocation, leading to a prominent fragment ion. Another characteristic fragmentation is the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl ester group. Further fragmentation of the thiazole ring can also be observed. In derivatives with a tert-butoxycarbonyl (t-Boc) protecting group on the amine, a characteristic loss of the t-Boc group or its fragments is a dominant feature in the MS/MS spectrum. The study of these fragmentation pathways is crucial for the structural elucidation of unknown derivatives and impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary functional groups: the amino group (NH₂), the tert-butyl ester group (C=O, C-O), and the thiazole ring system (C=N, C-S).

The presence of the primary amino group is typically confirmed by a pair of absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The C-H stretching vibrations of the tert-butyl group and the thiazole ring are observed in the 3100-2850 cm⁻¹ range.

A strong, prominent absorption band, characteristic of the carbonyl (C=O) stretching vibration of the tert-butyl ester, is expected to appear in the region of 1720-1700 cm⁻¹. The C=N stretching vibration within the thiazole ring typically gives rise to a peak around 1640-1550 cm⁻¹. Furthermore, the antisymmetric and symmetric stretching frequencies of the carboxylate group are key indicators. researchgate.net The C-O stretching vibrations of the ester group are generally found in the 1300-1100 cm⁻¹ region. Bending vibrations for the N-H group and C-H groups also provide structural information in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching (asymmetric & symmetric) | 3500 - 3300 |

| Alkyl (C-H) | Stretching | 3100 - 2850 |

| Carbonyl (C=O) | Stretching | 1720 - 1700 |

| Thiazole Ring (C=N) | Stretching | 1640 - 1550 |

| Carboxylate (C-O) | Asymmetric & Symmetric Stretching | 1640 - 1550 and 1420 - 1300 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular geometry, conformation, and intermolecular interactions. While the specific crystal structure of this compound is not detailed, analysis of closely related derivatives, such as Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate and Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, provides a robust model for its solid-state characteristics. nih.govnih.gov

Studies on analogous compounds consistently show that the 2-aminothiazole (B372263) ring system is planar. nih.gov For instance, in the crystal structure of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, the five-membered thiazole ring (S/C5/N1/C4/C3) is essentially flat, with a root-mean-square deviation of only 0.0011 Å. nih.govresearchgate.net The atoms comprising the ring deviate by less than 0.002 Å from the mean plane, confirming a high degree of planarity. nih.gov This planarity is a common feature of aromatic heterocyclic systems and is expected to be maintained in this compound. The bond lengths and angles within the ring are consistent with those of other thiazole derivatives, reflecting the aromatic character of the heterocycle.

Table 2: Crystallographic Data for a Closely Related Derivative (Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate) nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0700 (14) |

| b (Å) | 9.2580 (19) |

| c (Å) | 10.708 (2) |

| α (°) | 70.10 (3) |

| β (°) | 79.67 (3) |

| γ (°) | 79.08 (3) |

| Volume (ų) | 642.1 (2) |

The crystal packing of 2-aminothiazole derivatives is significantly influenced by hydrogen bonding. researchgate.netnih.gov In the solid state, molecules of related structures, such as Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate and Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, are linked by intermolecular N-H···N hydrogen bonds. nih.govnih.gov These interactions typically involve the amino group of one molecule and the thiazole nitrogen atom of a neighboring molecule, leading to the formation of centrosymmetric dimers. nih.govnih.gov This dimer formation is a dominant and recurring motif in the crystal structures of these compounds. researchgate.netnih.gov

Table 3: Hydrogen-Bond Geometry for a Closely Related Derivative (Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate) nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2A···N1 | 0.84 (3) | 2.01 (3) | 2.844 (3) | 172 (3) |

Theoretical and Computational Investigations of Tert Butyl 2 Aminothiazole 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-aminothiazole (B372263) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to explore optimized geometries, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital (FMO) energies. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For 2-amino-5-arylazothiazole derivatives, DFT studies have been used to calculate these parameters to predict their properties. mdpi.com For tert-butyl 2-aminothiazole-5-carboxylate, the thiazole (B1198619) ring, with its heteroatoms, and the carbonyl groups would be expected to be the primary sites of electron density, influencing the HOMO and LUMO distributions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In a typical 2-aminothiazole structure, the nitrogen atoms of the thiazole ring and the amino group, along with the oxygen atoms of the carbonyl groups, would be expected to show negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential, indicating a site for nucleophilic interaction. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding.

Computational Studies of Reaction Mechanisms and Transition States

Specific computational studies detailing reaction mechanisms and transition states involving this compound are not extensively documented in the reviewed literature. However, this molecule and its analogues, such as ethyl 2-aminothiazole-5-carboxylate, are important intermediates in the synthesis of pharmaceuticals like Dasatinib. researchgate.netsemanticscholar.org

Computational chemistry provides the tools to model these synthetic pathways. For instance, the N-protection of the 2-amino group with di-tert-butyl carbonate is a common synthetic step. nih.govnih.gov Theoretical studies could calculate the transition state energies for this acylation reaction, providing insights into the reaction kinetics and mechanism. Similarly, the hydrolysis of the tert-butyl ester group or its conversion to an amide could be modeled to understand the energy barriers and intermediate structures involved. Such studies would typically involve locating the transition state geometry and calculating the activation energy, which helps in optimizing reaction conditions.

Conformational Analysis and Investigation of Rotational Barriers of Substituent Groups

The conformational flexibility of this compound is primarily determined by the rotation of its substituent groups: the N-linked tert-butoxycarbonyl (Boc) group and the C-linked tert-butyl carboxylate group.

Rotational Barriers: The rotation around the C2-N bond (connecting the thiazole ring to the amino group) and the N-C bond of the Boc group can lead to different conformers. Theoretical studies on other aromatic compounds with electron-donating or withdrawing groups have shown that the nature of the substituent significantly influences the rotational barrier height. nih.gov The bulky tert-butyl groups in both the Boc-protecting group and the ester would introduce significant steric hindrance, likely resulting in a high rotational barrier and a strongly preferred, sterically minimized conformation. Studies on related molecules like 2-tert-butylphenol (B146161) show that the tert-butyl group often adopts a staggered conformation relative to the ring to minimize steric interactions. nih.govresearchgate.net

Observed Conformation in Analogues: In the solid-state crystal structures of the analogous methyl and ethyl esters, specific conformations are locked in place. For instance, in methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, weak intramolecular C-H···O hydrogen bonds are observed between the methyl groups of the tert-butyl moiety and a carbonyl oxygen atom, leading to the formation of twisted six-membered rings. researchgate.net This indicates a conformational preference that maximizes intramolecular stabilizing interactions, a feature highly likely to be present in the tert-butyl ester as well.

Molecular Modeling Approaches for Understanding Intrinsic Structural Features

Planarity of the Thiazole Ring: X-ray diffraction studies confirm that the central thiazole ring in these structures is essentially planar. In methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, the mean deviation from planarity for the ring atoms is a mere 0.0011 Å. researchgate.net This planarity is a fundamental feature of the aromatic thiazole system.

Bond Lengths and Angles: The geometric parameters of the thiazole core are well-defined and are expected to be nearly identical in the tert-butyl ester. The table below presents selected bond lengths and angles from the crystal structure of the methyl analogue, which highlight the geometry of the core structure. researchgate.net

| Parameter | Atoms | Value (Å or °) |

| Bond Length | S-C5 | 1.725 (2) Å |

| S-C3 | 1.728 (2) Å | |

| N1-C5 | 1.319 (3) Å | |

| N1-C4 | 1.378 (3) Å | |

| C3-C4 | 1.341 (3) Å | |

| Bond Angle | C5-S-C3 | 88.29 (10) ° |

| C5-N1-C4 | 109.33 (19) ° | |

| S-C3-C4 | 115.8 (2) ° | |

| N1-C4-C3 | 116.5 (2) ° | |

| N1-C5-S | 110.04 (16) ° |

Data from the crystal structure of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. researchgate.net

Intermolecular and Intramolecular Interactions: Molecular modeling based on crystal structures reveals key hydrogen bonding patterns. In both the methyl and ethyl ester analogues, molecules form centrosymmetric dimers linked by intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the thiazole ring nitrogen of another. researchgate.netnih.gov This interaction is a defining feature of the crystal packing. Additionally, weaker C-H···O interactions contribute to stabilizing the crystal lattice. researchgate.netnih.gov These intrinsic bonding capabilities are fundamental to the molecule's structure and would be predicted by molecular modeling approaches for the tert-butyl ester.

| Compound | Crystal System | Space Group | Key H-Bond Interaction |

| Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate researchgate.netnih.gov | Triclinic | P-1 | N-H···N (forms dimers) |

| Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate nih.gov | Monoclinic | P21/c | N-H···N (forms dimers) |

Future Research Directions and Emerging Paradigms for Tert Butyl 2 Aminothiazole 5 Carboxylate

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes to 2-aminothiazole (B372263) derivatives, such as the Hantzsch reaction, often rely on α-halocarbonyl compounds and harsh conditions, which can be environmentally problematic. nih.govresearchgate.net Future research is increasingly directed towards developing more sustainable and efficient methodologies for the synthesis of tert-Butyl 2-aminothiazole-5-carboxylate.

One of the most promising emerging paradigms is the use of visible-light photocatalysis . organic-chemistry.org This technique allows for the construction of the 2-aminothiazole ring under mild, ambient conditions, often using air as a green oxidant. organic-chemistry.orgthieme-connect.com Future studies could adapt the photocatalytic annulation of enaminones with thiourea (B124793) to directly synthesize the target compound, leveraging visible light as a renewable energy source. organic-chemistry.org

Another key area is the development of one-pot multi-component reactions . These reactions improve atom economy and process efficiency by combining multiple synthetic steps without isolating intermediates. sciforum.net Efficient one-pot syntheses for related ethyl 2-substituted-4-methylthiazole-5-carboxylates have been reported, which simplify the traditional two-step bromination and cyclization process. google.comrsc.org Adapting these "one-pot" strategies using a tert-butyl acetoacetate (B1235776) equivalent could provide a more streamlined and sustainable route to this compound.

Furthermore, the exploration of novel catalytic systems is a critical research direction. The use of heterogeneous, magnetically recoverable nanocatalysts and biodegradable catalysts derived from natural biopolymers like chitosan (B1678972) offers significant advantages in terms of catalyst reuse and waste reduction. rsc.orgnih.govnih.gov

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for 2-Aminothiazole Derivatives

| Feature | Conventional Method (e.g., Hantzsch) | Emerging Sustainable Method (e.g., Photocatalysis) |

| Energy Source | Thermal Heating (often prolonged) | Visible Light |

| Oxidant | Stoichiometric chemical oxidants | Air (O₂) |

| Conditions | Often harsh, high temperatures | Ambient temperature and pressure |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., ethanol) |

| Process | Multi-step with intermediate isolation | Potential for one-pot reactions |

Investigation of Unexplored Reactivity Patterns and Unconventional Transformations

The this compound scaffold possesses multiple reactive sites, including the exocyclic amino group, the thiazole (B1198619) ring itself, and the tert-butyl ester moiety. While the reactivity of the amino group in acylation and condensation reactions is known, its behavior in more complex multicomponent reactions to form novel fused heterocyclic systems remains an area ripe for exploration. sciforum.netmdpi.comnih.gov The electronic influence of the C5-tert-butoxycarbonyl group on the nucleophilicity of the amino group warrants a detailed investigation.

A significant future direction lies in the unconventional transformation of the thiazole ring through C-H functionalization. This modern synthetic strategy allows for the direct introduction of new substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical approach to generating molecular diversity.

The tert-butyl ester group also presents unique reactivity that can be exploited. It is known for its stability under basic conditions but can be selectively cleaved under acidic conditions, making it an excellent orthogonal protecting group in complex syntheses. libretexts.orgyoutube.comresearchgate.net Future research could focus on developing highly selective deprotection methods using mild Lewis acids, allowing for its removal without affecting other acid-labile groups in a molecule. researchgate.net Additionally, methods for the direct conversion of the tert-butyl ester into various amides, hydroxamic acids, or other esters could be explored to expand its synthetic utility. organic-chemistry.org

Innovative Applications in Developing Advanced Synthetic Methodologies

The 2-aminothiazole core is a well-established pharmacophore found in numerous clinically approved drugs, including the anticancer agent Dasatinib. semanticscholar.orgnih.gov Consequently, this compound is a highly valuable intermediate for the synthesis of next-generation therapeutic agents, particularly kinase inhibitors. nih.gov Its role as a key building block allows for systematic structural modifications to explore structure-activity relationships (SAR) and develop compounds with improved potency and selectivity. semanticscholar.org

The presence of the tert-butyl group offers distinct advantages over smaller alkyl esters. Its steric bulk can influence reaction outcomes and conformation, while its unique cleavage properties allow for its use in sophisticated, multi-step synthetic strategies where other esters might fail. youtube.com This enables its innovative application in the total synthesis of complex natural products and pharmaceuticals.

An emerging paradigm is the use of this compound in diversity-oriented synthesis (DOS) . The scaffold can be readily functionalized at the 2-amino position, while the ester at the C5 position can be converted into a diverse array of amides or other functional groups. This dual-functionalization strategy allows for the rapid generation of large libraries of novel compounds for high-throughput screening against various biological targets.

Integration into Green Chemistry Principles for Environmentally Benign Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound provides a fertile ground for the application of these principles.

Energy Efficiency: A key focus is replacing energy-intensive conventional heating with more efficient energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for 2-aminothiazole synthesis from hours to minutes, leading to significant energy savings and often improved product yields. jusst.orgjusst.orgias.ac.in Similarly, ultrasound-assisted synthesis represents another energy-efficient technique that can promote reactions through acoustic cavitation. nih.gov

Table 2: Example of Energy Efficiency Improvement in Thiazole Synthesis

| Method | Reaction Time | Energy Input |

| Conventional Reflux | 8-10 hours | High (prolonged heating) |

| Microwave Irradiation | 5-15 minutes | Low (short, targeted heating) |

Safer Solvents and Reaction Conditions: Research is actively pursuing the replacement of hazardous and volatile organic solvents with greener alternatives. Successful syntheses of thiazole derivatives have been demonstrated in aqueous media or using benign solvents like ethanol (B145695). researchgate.net The development of solvent-free reaction conditions represents an ideal goal for minimizing environmental impact. rjpbcs.com

Renewable Catalysts: The shift from stoichiometric reagents and heavy metal catalysts to greener catalytic systems is paramount. Future research should focus on optimizing the use of recyclable heterogeneous catalysts, such as the magnetic nanocatalysts mentioned previously, and exploring biodegradable organocatalysts like asparagine or biopolymers like chitosan for the synthesis of this compound. rsc.orgnih.gov These approaches not only reduce waste but also avoid the toxicity associated with traditional metal catalysts.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-aminothiazole-5-carboxylate, and what key reagents are involved?

Q. What spectroscopic methods are recommended for characterizing this compound?

Core techniques include:

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and thiazole ring protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.3) .

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Discrepancies between expected and observed data should be resolved using orthogonal methods (e.g., HPLC purity analysis or X-ray crystallography if crystals are obtainable) .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of this compound?

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives like this compound?

Contradictions may arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., proliferation assays) methods .

- Structure-Activity Relationship (SAR) Studies : Modify the tert-butyl group or thiazole substituents to isolate key pharmacophores. Ethyl 2-aminothiazole-5-carboxylate derivatives have shown SAR trends in kinase targets .

- Computational Docking : Predict binding modes to explain activity differences (e.g., tert-butyl steric effects vs. hydrogen bonding) .

Q. How can computational chemistry predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals for nucleophilic/electrophilic sites) . Molecular dynamics simulations may predict solubility or stability in biological matrices. For bioactivity, docking studies against kinase targets (e.g., Bcr-Abl) can prioritize synthesis of analogs with improved binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.